molecular formula C14H15NO4 B1505812 Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 52851-60-2

Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B1505812
CAS No.: 52851-60-2
M. Wt: 261.27 g/mol
InChI Key: GRZFSZJGKIUBQW-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative with notable chemical and biological properties

Synthetic Routes and Reaction Conditions:

  • Ugi Multicomponent Reaction (MCR): This compound can be synthesized through an Ugi-type multicomponent reaction involving ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides. The reaction proceeds through a Smiles rearrangement, leading to the formation of heterocyclic enamines.

  • Green Chemistry Approaches: Emphasis on green chemistry principles, such as atom economy and environmentally friendly reagents, is crucial in the synthesis of this compound. Multi-component reactions are preferred due to their efficiency and reduced environmental impact.

Industrial Production Methods: Industrial production typically involves scaling up the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, with reagents like alkyl halides in the presence of a base.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Alkyl halides, strong bases (e.g., sodium hydroxide)

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Hydroquinoline derivatives

  • Substitution: Ether derivatives

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and material science. Biology: It has potential biological activities, including antimicrobial and antiviral properties, making it a candidate for drug development. Medicine: Research is ongoing to explore its use in treating various diseases, such as cancer and infectious diseases. Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is still under investigation. it is believed to interact with molecular targets such as enzymes and receptors, leading to biological effects. The hydroxyl group and the quinoline core are likely involved in these interactions, affecting pathways related to cell growth and metabolism.

Comparison with Similar Compounds

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Lacks the ethyl group at the 1-position.

  • Ethyl 1-methyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Has a methyl group instead of an ethyl group at the 1-position.

  • Ethyl 1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Has a hexyl group instead of an ethyl group at the 1-position.

Uniqueness: Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other quinoline derivatives.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research is essential to fully understand its properties and harness its full potential.

Properties

IUPAC Name

ethyl 1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-15-10-8-6-5-7-9(10)12(16)11(13(15)17)14(18)19-4-2/h5-8,16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZFSZJGKIUBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200884
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802339
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52851-60-2
Record name Ethyl 1-ethyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52851-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052851602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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